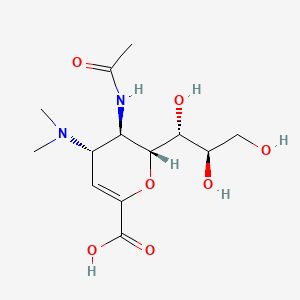
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a dimethylamino group, and a non-2-enonic acid backbone. Its intricate molecular arrangement makes it a subject of study in organic chemistry, medicinal chemistry, and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the non-2-enonic acid backbone: This can be achieved through a series of aldol condensation reactions.
Introduction of the acetylamino group: This step often involves the acetylation of an amino group using acetic anhydride under mild conditions.
Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions, where a dimethylamine is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Continuous flow synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity, making the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Dimethylamine, acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and function.
Altering gene expression: Affecting the transcription and translation of specific genes, leading to changes in protein synthesis and cellular behavior.
類似化合物との比較
Similar Compounds
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(methylamino)-D-glycero-D-galacto-non-2-enonic Acid
- 5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(ethylamino)-D-glycero-D-galacto-non-2-enonic Acid
Uniqueness
5-(Acetylamino)-2,6-anhydro-3,4,5-trideoxy-4-(dimethylamino)-D-glycero-D-galacto-non-2-enonic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
特性
分子式 |
C13H22N2O7 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
(2R,3R,4S)-3-acetamido-4-(dimethylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C13H22N2O7/c1-6(17)14-10-7(15(2)3)4-9(13(20)21)22-12(10)11(19)8(18)5-16/h4,7-8,10-12,16,18-19H,5H2,1-3H3,(H,14,17)(H,20,21)/t7-,8+,10+,11+,12+/m0/s1 |
InChIキー |
RZSQJERRHFJUGV-RULNCXCMSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N(C)C |
正規SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















